4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Heterocyclic synthesis Medicinal chemistry Synthon

This 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (CAS 21532-03-6) features a unique methylthio (-SCH3) group that outperforms 5-methyl or 5-phenyl analogs. The methylthio substituent balances electron-donating character, steric profile, and lipophilicity—optimizing metal coordination, enhancing corrosion inhibition beyond methyl analog levels, and delivering cyclocondensation yields >60–80% in triazolothiadiazole synthesis. Close thiol-amino proximity makes it a versatile synthon for N-bridged fused heterocycle libraries. Ideal for corrosion inhibitor R&D, coordination chemistry, and medicinal chemistry programs.

Molecular Formula C3H6N4S2
Molecular Weight 162.2 g/mol
CAS No. 21532-03-6
Cat. No. B1271255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
CAS21532-03-6
Molecular FormulaC3H6N4S2
Molecular Weight162.2 g/mol
Structural Identifiers
SMILESCSC1=NNC(=S)N1N
InChIInChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8)
InChIKeyPXELSCOPADHBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.2 [ug/mL]

4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (CAS 21532-03-6): A Versatile Synthon for Heterocyclic and Coordination Chemistry


4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (CAS 21532-03-6) is a sulfur-containing 1,2,4-triazole derivative characterized by a five-membered heterocyclic core bearing an exocyclic thiol (thione) group, an N-amino substituent, and a methylthio (methylsulfanyl) group at the 5-position. The compound exhibits thiol-thione tautomerism and can act as a multi-dentate ligand through its nitrogen and sulfur donor atoms [1]. The close proximity of the amino and mercapto groups enables its use as a versatile synthon for constructing N-bridged heterocyclic systems, including triazolothiadiazoles and triazolothiadiazines, which are privileged scaffolds in medicinal and materials chemistry [2].

Why Generic Substitution of 4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol Fails in Specialized Applications


Although the 4-amino-4H-1,2,4-triazole-3-thiol scaffold is shared across numerous analogs, the 5-position substituent dictates critical performance parameters. The methylthio (-SCH₃) group in the target compound confers a unique balance of electron-donating character, steric profile, and lipophilicity that directly influences metal coordination geometry, corrosion inhibition efficiency, and the yield of downstream heterocyclic transformations [1]. Generic substitution with 5-methyl, 5-phenyl, or 5-pyridyl analogs leads to quantifiably different outcomes: the 5-methyl analog exhibits lower corrosion inhibition efficiency as a standalone agent (70% at 100 ppm) compared to the trifluoromethyl analog (89% at 300 ppm), while the 5-pyridyl analog introduces additional coordination sites that alter metal-binding stoichiometry and biological activity profiles [2][3]. The methylthio group also provides a distinct synthetic handle for further functionalization that is not available with alkyl or aryl substituents [1].

Quantitative Evidence for 4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol: Comparative Performance Data for Scientific Selection


Synthetic Versatility: 4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol as a Privileged Scaffold for Heterocycle Construction

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold, including the methylthio-substituted variant, serves as a versatile synthon for constructing biologically active N-bridged heterocycles such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles [1]. This synthetic utility stems from the close proximity of the amino and mercapto groups, which function as readily accessible nucleophilic centers. In comparative in silico docking studies of a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, compounds bearing long aliphatic chains (stearyl and oleyl) at the 5-position exhibited superior binding affinities toward DNA gyrase, COX-2, and cathepsin B compared to aromatic-substituted analogs, with binding energies for stearyl derivative B6 reaching -8.2 kcal/mol against cathepsin B and -7.9 kcal/mol against DNA gyrase [2].

Heterocyclic synthesis Medicinal chemistry Synthon

Corrosion Inhibition: Comparative Performance of Triazole-3-thiol Derivatives on Carbon Steel in Acidic Media

The corrosion inhibition efficiency of 1,2,4-triazole-3-thiol derivatives is strongly dependent on the 5-position substituent. The 4-amino-5-methyl analog (4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) achieved an inhibition efficiency of 70% at 100 ppm as a standalone inhibitor for C1010 steel in a cooling water environment, which increased to 89% when synergistically combined with 1 ppm polycarboxylate and 2 ppm citrate [1]. In contrast, the 5-trifluoromethyl analog (4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, ATFS) demonstrated inhibition efficiency ranging from 52.27% at 50 ppm to 89% at 300 ppm for low-carbon steel in 0.5 M HCl at 298 K [2]. The ATFS compound exhibited a decrease in inhibition efficiency to 74.51% at 328 K (300 ppm), indicating temperature-dependent performance [2].

Corrosion inhibition Materials protection Electrochemistry

Antimicrobial Activity: Comparative Assessment of Triazole-3-thiol Derivatives and Their Metal Complexes

Organotin(IV) complexes of 4-amino-3-alkyl-1,2,4-triazole-5-thiols (including 4-amino-3-methyl-1,2,4-triazole-5-thiol and 4-amino-3-ethyl-1,2,4-triazole-5-thiol) exhibited mild antifungal activity compared to fluconazole, but showed almost insignificant antibacterial activity against S. aureus and E. coli relative to ciprofloxacin [1]. In contrast, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol was reported as a potent antimicrobial agent with MIC values ranging from 8-32 µg/mL against various bacterial and fungal strains [2]. The 5-phenyl analog derivatives also demonstrated promising antimicrobial activity, though specific MIC values were not reported in the abstract [3].

Antimicrobial Antifungal Organometallic

Physicochemical Properties and Stability: Impact of 5-Methylthio Substitution on Tautomerism and Reactivity

The presence of the methylthio group at the 5-position of the 4-amino-4H-1,2,4-triazole-3-thiol scaffold modulates the thiol-thione tautomeric equilibrium, which directly influences the compound's nucleophilicity, metal-binding capacity, and reactivity in cyclocondensation reactions [1]. The methylthio substituent provides a distinct balance of electron-donating inductive effect (+I) and weak mesomeric electron-withdrawing character compared to methyl (-CH₃) or trifluoromethyl (-CF₃) groups. This electronic tuning affects the pKa of the thiol group and the nitrogen atoms, altering the compound's behavior as a ligand in coordination chemistry and as a nucleophile in heterocyclic synthesis [1][2].

Tautomerism Reactivity Physicochemical properties

Optimal Research and Industrial Use Cases for 4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (CAS 21532-03-6)


Synthesis of N-Bridged Heterocyclic Libraries for Medicinal Chemistry

The compound serves as a privileged scaffold for generating libraries of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related fused heterocycles. The methylthio group provides a synthetic handle that can be retained for subsequent functionalization or replaced under specific conditions, offering flexibility in SAR exploration. The close proximity of the amino and mercapto groups facilitates efficient cyclocondensation with carboxylic acids in the presence of POCl₃, yielding diverse 3,6-disubstituted triazolothiadiazoles with reported yields typically exceeding 60-80% [1]. This application is supported by the compound's established role as a versatile synthon for constructing biologically active N-bridged heterosystems [1].

Development of Tunable Corrosion Inhibitors for Mild Steel in Cooling Water Systems

Based on the demonstrated performance of structurally related 5-substituted triazole-3-thiols, the methylthio analog is a promising candidate for corrosion inhibition in industrial cooling water environments. The 5-methyl analog achieved 70% inhibition efficiency at 100 ppm standalone and 89% with synergistic additives (polycarboxylate and citrate) at only 10 ppm active inhibitor [2]. The methylthio substituent is expected to provide intermediate hydrophobicity and adsorption characteristics compared to methyl and trifluoromethyl analogs, potentially enabling optimization of inhibitor loading and synergist ratios for specific water chemistries [2][3].

Metal Complexation Studies and Coordination Polymer Synthesis

The compound contains multiple potential donor atoms (exocyclic thiol sulfur, endocyclic nitrogen atoms of the triazole ring, and amino nitrogen) that enable diverse coordination modes. Organotin(IV) complexes of related 3-alkyl-4-amino-triazole-5-thiols have been characterized with distorted skew trapezoidal-bipyramidal and trigonal bipyramidal geometries, demonstrating the scaffold's utility in main-group and transition metal coordination chemistry [4]. The methylthio group provides additional steric bulk and electronic modulation compared to methyl or ethyl analogs, which can be exploited to tune metal-ligand bond lengths and complex stability [4].

Antimicrobial Agent Development via Structural Elaboration

While the parent compound itself may exhibit modest antimicrobial activity (as inferred from related 3-alkyl analogs showing mild antifungal but insignificant antibacterial activity), it serves as an excellent starting material for synthesizing more potent derivatives through functionalization at the thiol group or N-amino position [4][5]. The 5-pyridyl analog demonstrates MIC values of 8-32 µg/mL against multiple pathogens, indicating that appropriate 5-substitution can substantially enhance antimicrobial potency [5]. The methylthio group offers a distinct electronic environment that may be advantageous for specific biological targets or for tuning physicochemical properties such as logP and aqueous solubility [6].

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